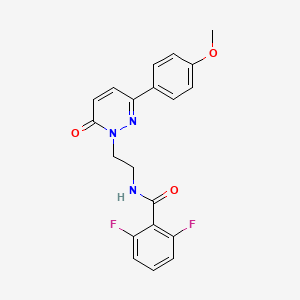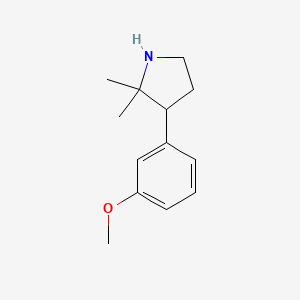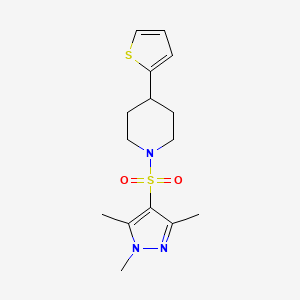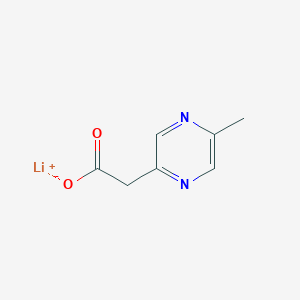
1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid is a fluorinated organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluoroethyl group attached to the imidazole ring, which imparts unique chemical and biological properties. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, making it a versatile scaffold in medicinal chemistry and other scientific fields.
准备方法
The synthesis of 1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid typically involves the introduction of the fluoroethyl group to the imidazole ring. One common method is the nucleophilic substitution reaction, where a suitable imidazole precursor is reacted with a fluoroethylating agent under controlled conditions. For example, the reaction of 1H-imidazole-5-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of microreactors. These methods can enhance the yield and purity of the compound while minimizing the use of hazardous reagents and solvents .
化学反应分析
1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazole N-oxides, while reduction can produce imidazole alcohol derivatives.
科学研究应用
1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of antifungal and antibacterial agents.
作用机制
The mechanism of action of 1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their catalytic activity. Additionally, the fluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
The compound’s effects are mediated through various pathways, including the inhibition of cytochrome P450 enzymes and the disruption of cell membrane integrity in microorganisms. These actions contribute to its potential as an antimicrobial and antifungal agent .
相似化合物的比较
1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid can be compared with other fluorinated imidazole derivatives, such as:
1-(2-Fluoroethyl)-1H-imidazole-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 4-position of the imidazole ring.
1-(2-Fluoroethyl)-1H-imidazole-2-carboxylic acid: Another positional isomer with the carboxylic acid group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions. Its combination of a fluoroethyl group and an imidazole ring makes it a versatile and valuable compound in various scientific and industrial applications .
属性
IUPAC Name |
3-(2-fluoroethyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c7-1-2-9-4-8-3-5(9)6(10)11/h3-4H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBRMUVAZNEYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)CCF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one](/img/structure/B3002992.png)
![Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3002993.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3002994.png)




![2-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B3003004.png)



![N-(2-ethylphenyl)-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B3003013.png)


